Behenamidopropyltrimonium methosulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

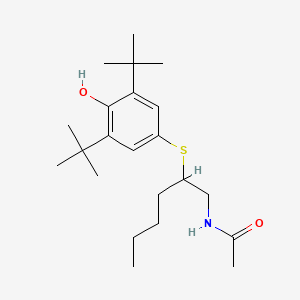

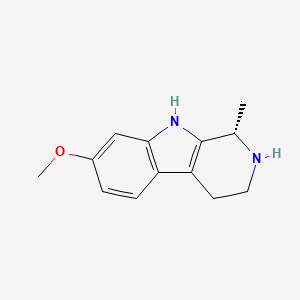

Behenamidopropyltrimonium methosulfate: is a quaternary ammonium compound widely used in the personal care industry. It is derived from behenic acid, a fatty acid found in rapeseed oil, and is known for its conditioning properties. This compound acts as a surfactant, emulsifier, and conditioning agent, making it a popular ingredient in hair and skincare products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Behenamidopropyltrimonium methosulfate is synthesized through a multi-step process. The primary steps involve the amidation of behenic acid with 3-aminopropylamine to form behenamidopropylamine. This intermediate is then quaternized with methyl sulfate to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as heating, stirring, and maintaining specific pH levels to optimize the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Behenamidopropyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds .

Applications De Recherche Scientifique

Chemistry: Behenamidopropyltrimonium methosulfate is used as a surfactant and emulsifier in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics and personal care products .

Biology: In biological research, this compound is used for its antimicrobial properties. It is incorporated into formulations to prevent microbial growth and contamination .

Medicine: While not extensively used in medicine, this compound’s conditioning properties make it a component in certain topical formulations aimed at improving skin and hair health .

Industry: Beyond personal care, this compound is used in the textile and leather industries as an antistatic and softening agent. It is also employed in the petroleum industry as an emulsifying agent .

Mécanisme D'action

Behenamidopropyltrimonium methosulfate exerts its effects primarily through its quaternary ammonium group. This group interacts with negatively charged surfaces, such as hair and skin, to reduce static electricity and improve texture. The compound’s surfactant properties allow it to reduce surface tension, facilitating the penetration of moisture and other beneficial ingredients .

Comparaison Avec Des Composés Similaires

Behentrimonium methosulfate: Another quaternary ammonium compound derived from rapeseed oil, known for its conditioning properties.

Steartrimonium chloride: A quaternary ammonium salt with a stearyl group, used in hair conditioners and fabric softeners.

Cetrimonium chloride: A quaternary ammonium compound used as a preservative and conditioning agent in personal care products.

Uniqueness: Behenamidopropyltrimonium methosulfate stands out due to its mildness and biodegradability, making it suitable for use in products for sensitive skin and environmentally friendly formulations .

Propriétés

Numéro CAS |

121657-65-6 |

|---|---|

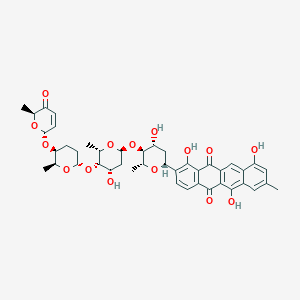

Formule moléculaire |

C29H62N2O5S |

Poids moléculaire |

550.9 g/mol |

Nom IUPAC |

3-(docosanoylamino)propyl-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C28H58N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28(31)29-26-24-27-30(2,3)4;1-5-6(2,3)4/h5-27H2,1-4H3;1H3,(H,2,3,4) |

Clé InChI |

DIJXCGXVGCADCI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)

![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)